Cas no 282547-31-3 (7-Benzofuranamine,5-fluoro-2,3-dihydro-)
7-Benzofuranamine,5-fluoro-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 7-Benzofuranamine,5-fluoro-2,3-dihydro-
- 7-Benzofuranamine,5-fluoro-2,3-dihydro-(9CI)
- 5-Fluoro-2,3-dihydrobenzofuran-7-amine
- SCHEMBL6637296
- RVNVPUIBRNFOTP-UHFFFAOYSA-N
- 5-fluoro-2,3-dihydro-1-benzofuran-7-amine
- 5-Fluoro-2,3-dihydro-1-benzo[b]furan-7-amine
- 282547-31-3
- 5-fluoro-7-amino-2,3-dihydrobenzofuran
- 7-BENZOFURANAMINE, 5-FLUORO-2,3-DIHYDRO-
- MFCD18822715
- DB-273170
-
- Inchi: 1S/C8H8FNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2
- InChI Key: RVNVPUIBRNFOTP-UHFFFAOYSA-N
- SMILES: FC1C=C(C2=C(C=1)CCO2)N
Computed Properties
- Exact Mass: 153.05904
- Monoisotopic Mass: 153.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: 1.3
Experimental Properties
- PSA: 35.25
7-Benzofuranamine,5-fluoro-2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019104256-1g |
5-Fluoro-2,3-dihydro-1-benzofuran-7-amine |
282547-31-3 | 95% | 1g |
$701.76 | 2023-09-02 | |
| Chemenu | CM516115-1g |
5-Fluoro-2,3-dihydrobenzofuran-7-amine |
282547-31-3 | 95% | 1g |
$684 | 2024-07-28 | |
| Ambeed | A931955-100mg |
5-Fluoro-2,3-dihydrobenzofuran-7-amine |
282547-31-3 | 95% | 100mg |
$47.0 | 2025-02-26 | |
| Ambeed | A931955-250mg |
5-Fluoro-2,3-dihydrobenzofuran-7-amine |
282547-31-3 | 95% | 250mg |
$93.0 | 2025-02-26 | |
| Ambeed | A931955-1g |
5-Fluoro-2,3-dihydrobenzofuran-7-amine |
282547-31-3 | 95% | 1g |
$275.0 | 2025-02-26 | |
| 1PlusChem | 1P00BMBE-100mg |
7-Benzofuranamine,5-fluoro-2,3-dihydro-(9CI) |
282547-31-3 | 95% | 100mg |
$217.00 | 2024-05-07 | |
| 1PlusChem | 1P00BMBE-250mg |
7-Benzofuranamine,5-fluoro-2,3-dihydro-(9CI) |
282547-31-3 | 95% | 250mg |
$347.00 | 2024-05-07 | |
| Aaron | AR00BMJQ-100mg |
7-Benzofuranamine,5-fluoro-2,3-dihydro-(9CI) |
282547-31-3 | 97% | 100mg |
$45.00 | 2025-02-13 | |
| Aaron | AR00BMJQ-250mg |
7-Benzofuranamine,5-fluoro-2,3-dihydro-(9CI) |
282547-31-3 | 97% | 250mg |
$91.00 | 2025-02-13 | |
| Aaron | AR00BMJQ-1g |
7-Benzofuranamine,5-fluoro-2,3-dihydro-(9CI) |
282547-31-3 | 97% | 1g |
$275.00 | 2025-02-13 |
7-Benzofuranamine,5-fluoro-2,3-dihydro- Suppliers
7-Benzofuranamine,5-fluoro-2,3-dihydro- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 7-Benzofuranamine,5-fluoro-2,3-dihydro-
Introduction to 7-Benzofuranamine,5-fluoro-2,3-dihydro (CAS No. 282547-31-3)
7-Benzofuranamine,5-fluoro-2,3-dihydro, identified by its Chemical Abstracts Service (CAS) number 282547-31-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The presence of both benzofuran and fluoro substituents imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery initiatives.
The molecular structure of 7-Benzofuranamine,5-fluoro-2,3-dihydro consists of a benzofuran core substituted with an amine group at the 7-position and a fluorine atom at the 5-position, flanked by a dihydro ring system. This configuration not only enhances the compound's solubility and metabolic stability but also influences its interactions with biological targets. The fluorine atom, in particular, is known to modulate binding affinity and selectivity, a feature widely exploited in modern drug design.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced pharmacokinetic profiles. Studies have demonstrated that the introduction of fluorine atoms can lead to improved bioavailability, reduced metabolic degradation, and increased binding affinity to therapeutic targets. The 7-Benzofuranamine,5-fluoro-2,3-dihydro derivative exemplifies this trend, as it combines the benefits of benzofuran scaffolds with fluorine-mediated enhancements.
One of the most compelling aspects of 7-Benzofuranamine,5-fluoro-2,3-dihydro is its potential in the development of novel therapeutic agents. Researchers have explored its utility in various pharmacological contexts, including anti-inflammatory, anticancer, and antimicrobial applications. For instance, preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. The amine group at the 7-position serves as a versatile handle for further functionalization, allowing chemists to tailor its properties for specific biological outcomes.
The synthesis of 7-Benzofuranamine,5-fluoro-2,3-dihydro involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include condensation reactions to form the benzofuran core, followed by selective fluorination and subsequent amine introduction. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic methodologies underscore the compound's synthetic accessibility despite its complex structure.
From a computational chemistry perspective, 7-Benzofuranamine,5-fluoro-2,3-dihydro has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its binding interactions with potential target proteins and predict its pharmacological efficacy. Quantum mechanical calculations have provided insights into the electronic properties of the molecule, particularly focusing on how the fluoro substituent influences charge distribution and hydrogen bonding capabilities. Such data are crucial for rational drug design and optimization.
The pharmaceutical industry has shown particular interest in heterocyclic compounds like 7-Benzofuranamine,5-fluoro-2,3-dihydro, owing to their diverse biological activities and structural diversity. Preclinical studies have begun to explore its potential as a lead compound for further development. By leveraging structure-activity relationship (SAR) studies, researchers aim to refine its chemical profile to maximize therapeutic efficacy while minimizing side effects. This iterative process is essential for translating promising candidates into viable drugs.
Moreover, the environmental impact of fluorinated compounds has been a topic of growing concern in recent years. While fluorine atoms offer numerous advantages in drug design, their persistence in the environment raises questions about long-term ecological safety. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental footprint. The development of 7-Benzofuranamine,5-fluoro-2,3-dihydro exemplifies this balance between innovation and environmental responsibility.
In conclusion,7-Benzofuranamine,5-fluoro-2,3-dihydro (CAS No. 282547-31-3) represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its unique combination of benzofuran and fluoro substituents makes it a compelling candidate for drug discovery initiatives across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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